molecular formula C16H17ClN4O2 B2501215 Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 496040-05-2

Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2501215
CAS RN: 496040-05-2
M. Wt: 332.79
InChI Key: BZQKTHIVVXPQMI-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are novel CDK2 inhibitors . They are part of a new set of small molecules designed and synthesized for cancer treatment . These compounds have shown superior cytotoxic activities against certain cell lines .


Synthesis Analysis

These compounds were synthesized as part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed through molecular docking simulation. The designed compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The compounds showed significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, compared to sorafenib IC50: 0.184 ± 0.01 μM .

Scientific Research Applications

Synthesis and Structural Analysis

One key application of this compound is in the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, showcasing its utility in heteroaromatization processes. For example, El-Agrody et al. (2001) reported the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, demonstrating the compound's versatility in creating diverse molecular architectures with potential antimicrobial activity (El-Agrody et al., 2001).

Crystallography and Molecular Interactions

The compound also plays a critical role in crystallography studies to understand the molecular interactions and arrangement within crystals. Boechat et al. (2014) described the crystal structures of anhydrous and hydrated 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, highlighting the influence of hydrogen bonding and π-π interactions on molecular assembly (Boechat et al., 2014).

Biological Evaluation and Potential Activities

In terms of biological evaluation, compounds synthesized using Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been assessed for their antibacterial and antifungal properties. Chauhan and Ram (2019) successfully synthesized a series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives, characterizing them through various spectroscopic techniques and evaluating their antimicrobial activities (Chauhan & Ram, 2019).

Future Directions

The future directions for these compounds could involve further investigations into their potential as CDK2 inhibitors for cancer treatment . Their suitability as pharmacokinetic properties could also be explored further .

properties

IUPAC Name

propan-2-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-9(2)23-15(22)13-10(3)20-16-18-8-19-21(16)14(13)11-6-4-5-7-12(11)17/h4-9,14H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQKTHIVVXPQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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